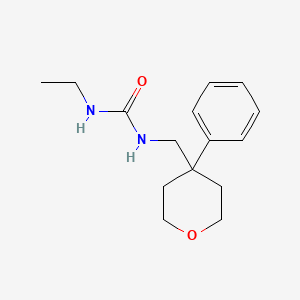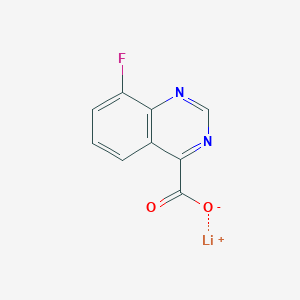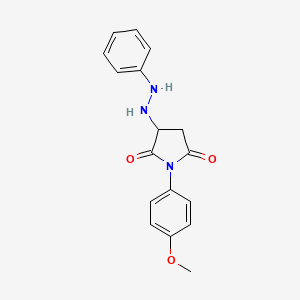
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Phenylhydrazine derivative of thalidomide or Pomalidomide. Pomalidomide is an FDA-approved drug used for the treatment of multiple myeloma, a type of blood cancer. However,
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is not fully understood. However, studies have shown that this compound acts by inhibiting the production of pro-inflammatory cytokines and angiogenic factors. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit angiogenesis, and suppress inflammation. Additionally, this compound has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione in lab experiments include its potent anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, the limitations of using this compound include its toxicity and potential side effects, which need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione. Some of these include:
1. Further studies to understand the exact mechanism of action of this compound in cancer and autoimmune diseases.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Evaluation of the toxicity and potential side effects of this compound in preclinical studies.
4. Development of new drug candidates based on the structure of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research. This compound has anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione involves the reaction of thalidomide with phenylhydrazine in the presence of a catalyst. This reaction leads to the formation of the desired compound. The synthesis of this compound has been extensively studied and optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been found to have potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound has anti-tumor properties and can be used as a potential drug candidate for the treatment of various types of cancer. Additionally, this compound has also been studied for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-9-7-13(8-10-14)20-16(21)11-15(17(20)22)19-18-12-5-3-2-4-6-12/h2-10,15,18-19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVPXCAIPMAMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)

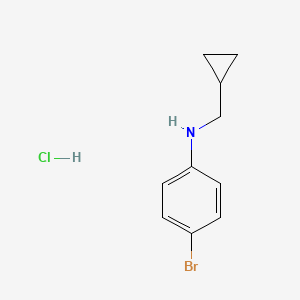
![ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)

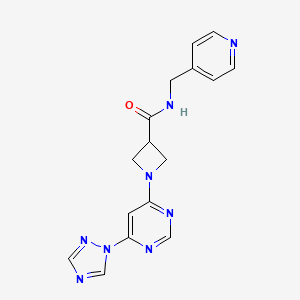
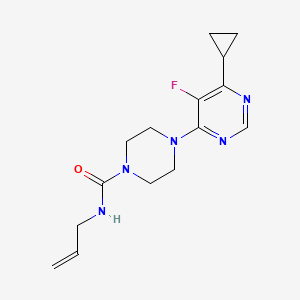

![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2655104.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2655108.png)
![[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine](/img/structure/B2655109.png)
